
3-Bromo-2-(3-bromopropyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(3-bromopropyl)pyridine: is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom attached to the second position of the pyridine ring and another bromine atom attached to the third position of a propyl chain linked to the second position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(3-bromopropyl)pyridine typically involves the bromination of 2-(3-bromopropyl)pyridine. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile and may require a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-(3-bromopropyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., sodium hydroxide).
Coupling Reactions: Boronic acids, palladium catalysts, and bases (e.g., potassium carbonate) in solvents like toluene or dimethylformamide.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride).
Major Products Formed:
Substitution Reactions: Substituted pyridines with various functional groups.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Oxidation and Reduction Reactions: Pyridine N-oxides and dehalogenated pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-2-(3-bromopropyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling and substitution reactions .
Biology and Medicine: In biological and medicinal chemistry, this compound can be used to synthesize potential drug candidates and bioactive molecules. Its derivatives may exhibit pharmacological activities and can be studied for their therapeutic potential .
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products .
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(3-bromopropyl)pyridine in chemical reactions involves the activation of the bromine atoms, which can act as leaving groups in substitution and coupling reactions. The presence of the pyridine ring can also influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
3-Bromopyridine: A simpler analog with a single bromine atom on the pyridine ring.
2-Bromopyridine: Another analog with the bromine atom at the second position of the pyridine ring.
3-Bromo-2-hydroxypyridine: A compound with a hydroxyl group at the second position and a bromine atom at the third position of the pyridine ring.
Uniqueness: 3-Bromo-2-(3-bromopropyl)pyridine is unique due to the presence of both a bromine atom on the pyridine ring and a bromopropyl chain. This dual functionality allows for diverse reactivity and makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H9Br2N |
|---|---|
Molekulargewicht |
278.97 g/mol |
IUPAC-Name |
3-bromo-2-(3-bromopropyl)pyridine |
InChI |
InChI=1S/C8H9Br2N/c9-5-1-4-8-7(10)3-2-6-11-8/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
XOINMPAESPAIKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)CCCBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


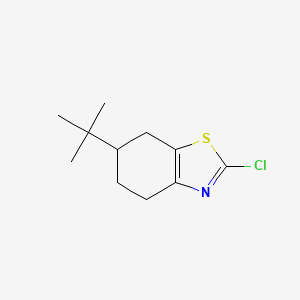


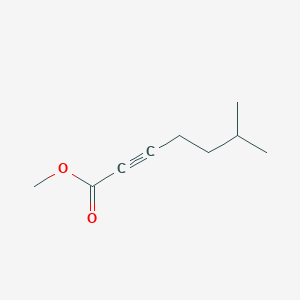
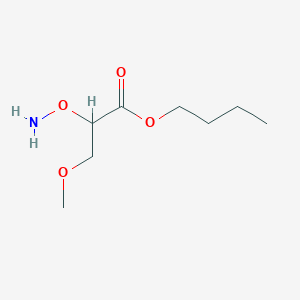
![2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13184057.png)
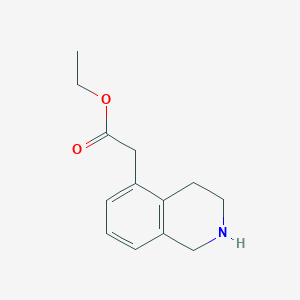
![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)

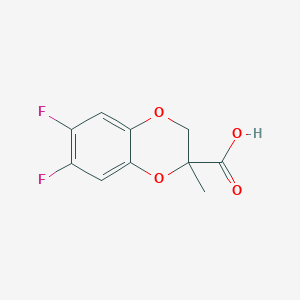
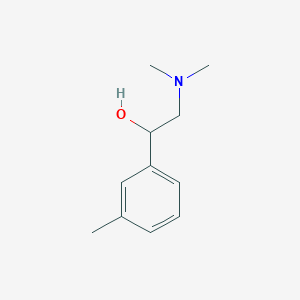
![6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13184098.png)

![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol](/img/structure/B13184101.png)
